molecular formula C15H13N3O B11862094 N-(1H-indazol-5-yl)-2-methylbenzamide CAS No. 710329-42-3

N-(1H-indazol-5-yl)-2-methylbenzamide

Cat. No.: B11862094
CAS No.: 710329-42-3
M. Wt: 251.28 g/mol
InChI Key: JDJLVNSERXCYEX-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-methylbenzamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated cyclization . Another approach is the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For instance, the Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant is a notable method . This method is advantageous for large-scale production due to its high yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1H-indazol-5-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar core structure.

    2H-indazole: Another indazole isomer with different electronic properties.

    Benzamide derivatives: Compounds with similar benzamide moiety but different substituents.

Uniqueness

N-(1H-indazol-5-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indazole core and benzamide moiety makes it a versatile scaffold for drug development and other applications .

Properties

CAS No.

710329-42-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-2-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-6-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

JDJLVNSERXCYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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